molecular formula C24H38N2O10 B12375011 (S,E)-TCO2-PEG4-NHS ester

(S,E)-TCO2-PEG4-NHS ester

Katalognummer: B12375011
Molekulargewicht: 514.6 g/mol
InChI-Schlüssel: VIRDRNWTHXGGOW-PEAOBZDDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S,E)-TCO2-PEG4-NHS ester is a chemical compound that belongs to the class of esters. Esters are widely used in various fields due to their unique chemical properties. This particular compound is characterized by the presence of a tetrahydrocyclooctene (TCO) moiety, a polyethylene glycol (PEG) chain, and an N-hydroxysuccinimide (NHS) ester group. The combination of these functional groups makes this compound a versatile reagent in bioconjugation and drug delivery applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-TCO2-PEG4-NHS ester typically involves the following steps:

    Formation of the TCO moiety: The TCO moiety can be synthesized through a series of organic reactions, starting from commercially available cyclooctene. The key step involves the selective hydrogenation of cyclooctene to form tetrahydrocyclooctene.

    Attachment of the PEG chain: The PEG chain is introduced through a nucleophilic substitution reaction. The hydroxyl end of the PEG chain reacts with an activated ester derivative of TCO, forming a stable ether linkage.

    Introduction of the NHS ester group: The final step involves the activation of the carboxyl end of the PEG chain with N-hydroxysuccinimide (NHS) in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). This forms the NHS ester group, which is reactive towards primary amines.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of intermediates: Large quantities of TCO and PEG intermediates are synthesized and purified.

    Continuous flow reactors: These reactors are used to carry out the nucleophilic substitution and esterification reactions efficiently.

    Purification and quality control: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods to ensure high purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

(S,E)-TCO2-PEG4-NHS ester undergoes several types of chemical reactions:

    Nucleophilic substitution: The NHS ester group readily reacts with primary amines to form stable amide bonds. This reaction is commonly used in bioconjugation.

    Hydrolysis: In the presence of water, the NHS ester group can hydrolyze to form the corresponding carboxylic acid and N-hydroxysuccinimide.

    Oxidation and reduction: The TCO moiety can undergo oxidation and reduction reactions, although these are less common in typical applications.

Common Reagents and Conditions

    Nucleophilic substitution: Primary amines, mild bases (e.g., triethylamine), and organic solvents (e.g., dimethylformamide).

    Hydrolysis: Aqueous buffers at neutral or slightly basic pH.

    Oxidation and reduction: Specific oxidizing or reducing agents depending on the desired transformation.

Major Products Formed

    Amide bonds: Formed through nucleophilic substitution with primary amines.

    Carboxylic acids: Formed through hydrolysis of the NHS ester group.

Wissenschaftliche Forschungsanwendungen

(S,E)-TCO2-PEG4-NHS ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent for the synthesis of complex molecules and polymers.

    Biology: Employed in the modification of biomolecules such as proteins and peptides for labeling and tracking.

    Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Applied in the production of advanced materials and coatings with specific functional properties.

Wirkmechanismus

The mechanism of action of (S,E)-TCO2-PEG4-NHS ester primarily involves the formation of covalent bonds with target molecules. The NHS ester group reacts with primary amines to form stable amide bonds, which can be used to attach the compound to proteins, peptides, or other biomolecules. The PEG chain provides solubility and biocompatibility, while the TCO moiety can participate in bioorthogonal reactions, allowing for selective modification of target molecules in complex biological environments.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    TCO-PEG-NHS ester: Similar structure but with variations in the length of the PEG chain.

    Maleimide-PEG-NHS ester: Contains a maleimide group instead of the TCO moiety.

    Biotin-PEG-NHS ester: Contains a biotin group for affinity-based applications.

Uniqueness

(S,E)-TCO2-PEG4-NHS ester is unique due to the presence of the TCO moiety, which allows for bioorthogonal reactions. This feature makes it particularly useful in applications where selective and efficient modification of biomolecules is required without interfering with native biological processes.

Eigenschaften

Molekularformel

C24H38N2O10

Molekulargewicht

514.6 g/mol

IUPAC-Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[(1S,2E)-cyclooct-2-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C24H38N2O10/c27-21-8-9-22(28)26(21)36-23(29)10-12-31-14-16-33-18-19-34-17-15-32-13-11-25-24(30)35-20-6-4-2-1-3-5-7-20/h4,6,20H,1-3,5,7-19H2,(H,25,30)/b6-4+/t20-/m1/s1

InChI-Schlüssel

VIRDRNWTHXGGOW-PEAOBZDDSA-N

Isomerische SMILES

C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O

Kanonische SMILES

C1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.